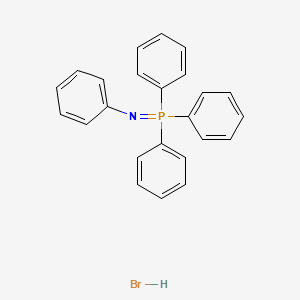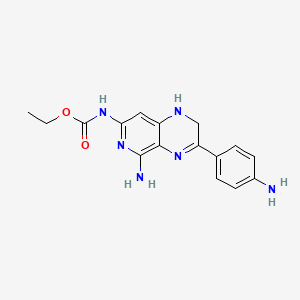![molecular formula C17H21N3O3S B14409182 2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid CAS No. 85721-11-5](/img/structure/B14409182.png)
2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under dehydrating conditions. One common method is the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through a cyclocondensation mechanism, forming the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it disrupts the cytoplasmic membrane of bacteria, leading to cell lysis . In anticancer applications, it induces apoptosis in cancer cells by interacting with cytochrome P450 enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid is unique due to its sulfonic acid group, which enhances its solubility in water and potentially improves its bioavailability and therapeutic efficacy compared to other benzimidazole derivatives.
Propiedades
Número CAS |
85721-11-5 |
|---|---|
Fórmula molecular |
C17H21N3O3S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-3-butyl-1H-benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C17H21N3O3S/c1-2-3-12-20-16-7-5-4-6-15(16)19-17(20,24(21,22)23)13-8-10-14(18)11-9-13/h4-11,19H,2-3,12,18H2,1H3,(H,21,22,23) |
Clave InChI |
LNLWRSBETUZMIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2NC1(C3=CC=C(C=C3)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)





![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)





